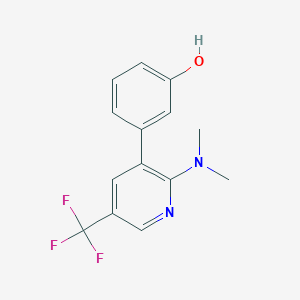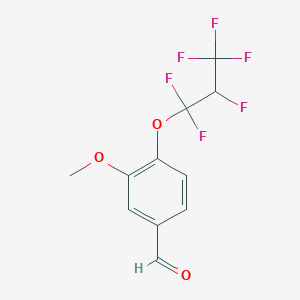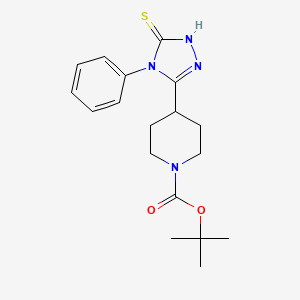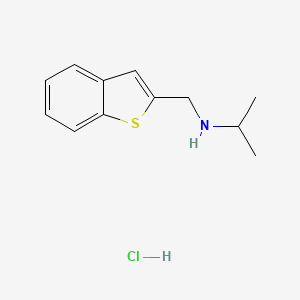![molecular formula C7H8N4 B1396324 Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine CAS No. 933749-82-7](/img/structure/B1396324.png)
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine
Overview
Description
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and photophysical properties . These compounds have garnered attention in various fields, including medicinal chemistry and materials science, due to their versatile applications .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine is known to primarily target Cyclin-dependent kinase 2 (CDK2) in humans . CDK2 is a crucial protein involved in the regulation of the cell cycle, and it plays a significant role in cell proliferation and growth .
Mode of Action
It is suggested that this compound may inhibit the activity of cdk2, thereby affecting the cell cycle progression . The inhibition of CDK2 can lead to the arrest of the cell cycle, preventing the cells from proliferating .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway. By inhibiting CDK2, this compound can disrupt the normal progression of the cell cycle, leading to the arrest of cell growth and proliferation . The downstream effects of this disruption can include the induction of cell death or apoptosis, particularly in rapidly dividing cells .
Pharmacokinetics
It is suggested that this compound may have good bioavailability . The impact of these properties on the compound’s bioavailability is crucial for its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the cell cycle. By inhibiting CDK2, this compound can prevent cells from progressing through the cell cycle, leading to cell growth arrest . This can result in the induction of cell death or apoptosis, particularly in rapidly dividing cells such as cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells . Understanding these factors is crucial for optimizing the use of this compound as a therapeutic agent .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting potent antibacterial activity . The compound interacts with enzymes such as Bacillus subtilis and Escherichia coli, inhibiting their growth and proliferation. Additionally, this compound has been found to bind to fungal proteins, enhancing its antifungal properties .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the compound disrupts cell wall synthesis, leading to cell lysis and death . In fungal cells, it interferes with membrane integrity and function, resulting in inhibited growth and replication . The compound also modulates gene expression by binding to specific DNA sequences, thereby altering the transcriptional activity of target genes.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to bacterial and fungal enzymes, inhibiting their catalytic activity . This inhibition disrupts essential biochemical pathways, leading to cell death. Additionally, this compound can activate or repress gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its activity may decrease due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial and fungal growth . The compound’s efficacy may diminish over extended periods due to metabolic degradation and environmental factors.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial and antifungal activity without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of various metabolites. These metabolites can influence metabolic flux and alter the levels of key metabolites in the cell . Additionally, this compound can affect the activity of metabolic enzymes, further modulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is actively transported across cell membranes by efflux pumps and other transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also affected by its affinity for specific cell types and its ability to penetrate biological barriers.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, modulating gene expression . Additionally, the compound’s localization to the mitochondria can influence cellular energy metabolism and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidin-3-ylmethanamine typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include the reaction of aminopyrazoles with enaminonitriles, enaminones, or 1,3-diketones . These reactions often proceed under mild conditions and can be catalyzed by either acidic or basic catalysts .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
Chemistry
In chemistry, pyrazolo[1,5-a]pyrimidin-3-ylmethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts .
Biology
Biologically, this compound exhibits significant activity as an antimicrobial and anticancer agent. It has been shown to inhibit the growth of various bacterial and fungal strains, as well as cancer cell lines .
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. These compounds have been investigated for their ability to act as enzyme inhibitors, receptor modulators, and signaling pathway regulators .
Industry
Industrially, this compound is used in the production of fluorescent dyes and optical materials. Its photophysical properties make it suitable for applications in imaging and sensing technologies .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with structural similarities.
Ocinaplon: An anxiolytic agent that shares the pyrazolo[1,5-a]pyrimidine scaffold.
Uniqueness
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine stands out due to its versatile reactivity and broad range of applications. Its ability to undergo various chemical transformations and its significant biological activity make it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-6-5-10-11-3-1-2-9-7(6)11/h1-3,5H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRZCMUHPMQSAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)CN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide](/img/structure/B1396242.png)

![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B1396244.png)

![2-[(5-{1-[(4-ethoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396248.png)
![Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B1396250.png)


![(4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine](/img/structure/B1396253.png)

![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1396261.png)


